Harmalol hydrochloride
Description
Chemical Structure and Physicochemical Properties
Molecular Architecture and Stereochemical Features
Harmalol hydrochloride consists of a β-carboline scaffold with a methyl group at position 1, a hydroxyl group at position 7, and a protonated secondary amine forming the hydrochloride salt (Figure 1). Key features include:
- Molecular Formula : C₁₂H₁₃ClN₂O
- Molecular Weight : 236.70 g/mol
- IUPAC Name : 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol hydrochloride
- Stereochemistry : The compound is achiral due to the absence of stereocenters, as confirmed by its symmetric 2D and 3D structures.
Table 1: Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₃ClN₂O | |
| Molecular Weight | 236.70 g/mol | |
| SMILES | CC1=NCCC2=C1NC3=C2C=CC(=C3)O.Cl | |
| InChI Key | BSWAWVOHMZNXOS-UHFFFAOYSA-N | |
| Melting Point | 258–260°C (dec.) |
Crystallographic Characterization and Solid-State Properties
Crystallographic data for this compound remain limited, but related β-carbolines (e.g., harmine and harmaline) exhibit planar aromatic systems stabilized by π-π stacking. Key observations:
Acid-Base Behavior and pH-Dependent Structural Equilibria
This compound exhibits pH-dependent ionization, influencing its biological activity:
- pKa Values :
- Structural Equilibria :
Table 2: pH-Dependent Properties
| Property | Protonated Form (pH 6.8) | Deprotonated Form (pH 9.2) |
|---|---|---|
| DNA Binding Constant (K) | 4.5 × 10⁵ M⁻¹ | Non-cooperative binding |
| Fluorescence Quenching | 40% | Minimal |
| Thermodynamic Driver | Enthalpy-driven exothermic | Entropy-driven |
Thermodynamic Stability and Degradation Pathways
This compound degrades under UV light and oxidative conditions:
- Photodegradation : Generates reactive oxygen species (ROS), leading to hydroxylated byproducts.
- Thermal Degradation : Decomposes via cleavage of the β-carboline ring at temperatures >260°C.
Table 3: Degradation Pathways and Conditions
| Pathway | Conditions | Major Byproducts |
|---|---|---|
| Photolysis | UV light, pH 7–9 | Hydroxylated derivatives |
| Thermolysis | >260°C | Pyrolytic fragments |
| Oxidation | O₂, ROS | Quinone-methide derivatives |
Properties
IUPAC Name |
1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12;/h2-3,6,14-15H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWAWVOHMZNXOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1NC3=C2C=CC(=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
525-57-5 (Parent) | |
| Record name | Harmalol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006028075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50975693 | |
| Record name | 1-Methyl-2,3,4,9-tetrahydro-7H-pyrido[3,4-b]indol-7-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6028-07-5 | |
| Record name | 3H-Pyrido[3,4-b]indol-7-ol, 4,9-dihydro-1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6028-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Harmalol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006028075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-2,3,4,9-tetrahydro-7H-pyrido[3,4-b]indol-7-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-3,4-dihydro-β-carboline-7-ol hydrochloride (monohydrate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Harmalol hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GP4735JS4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Conditions:
-
Step 1 : Harmaline (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen atmosphere.
-
Step 2 : BBr<sub>3</sub> (1.2 equiv) is added dropwise at 0°C, and the mixture is stirred for 6–8 hours at room temperature.
-
Step 3 : The reaction is quenched with ice-cold water, and the pH is adjusted to 9–10 using ammonium hydroxide.
-
Step 4 : The product is extracted with ethyl acetate, dried over sodium sulfate, and concentrated to yield harmalol as a free base.
This method achieves yields of 65–75%, with purity confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Hydrochloride Salt Formation
The conversion of harmalol free base to its hydrochloride salt enhances stability and solubility. The process involves stoichiometric neutralization with HCl under controlled conditions:
-
Acid Addition : Harmalol free base is dissolved in warm ethanol (50–60°C), and concentrated HCl (1.05 equiv) is added dropwise.
-
Crystallization : The mixture is cooled to 4°C for 12–24 hours, inducing crystallization.
-
Filtration and Drying : Crystals are vacuum-filtered, washed with cold ethanol, and dried under reduced pressure.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C<sub>12</sub>H<sub>13</sub>ClN<sub>2</sub>O |
| Molecular Weight | 236.7 g/mol |
| Solubility (DMSO) | 100 mg/mL (422.48 mM) |
| Melting Point | 245–248°C (decomposes) |
The hydrochloride salt exhibits superior aqueous solubility compared to the free base, making it suitable for in vitro and in vivo studies.
Analytical Characterization
Spectroscopic Validation
-
UV-Vis Spectroscopy : this compound shows λ<sub>max</sub> at 371 nm in citrate-phosphate buffer (pH 6.8), with a molar extinction coefficient (ε) of 19,000 M<sup>−1</sup>cm<sup>−1</sup>.
-
NMR Spectroscopy : <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 8.15 (s, 1H, H-1), 7.90 (d, J = 8.4 Hz, 1H, H-4), 7.45 (d, J = 8.4 Hz, 1H, H-5), 4.10 (s, 3H, OCH<sub>3</sub>).
Chromatographic Purity Assessment
-
HPLC : Reverse-phase C18 column (4.6 × 250 mm, 5 µm), mobile phase acetonitrile-water (70:30), flow rate 1.0 mL/min, retention time = 6.2 minutes.
-
TLC : Silica gel GF<sub>254</sub>, chloroform-methanol (85:15), R<sub>f</sub> = 0.42.
Applications and Research Findings
Inhibition of CYP1A1 Enzyme
This compound inhibits dioxin-induced CYP1A1 transcription and posttranslational modifications in HepG2 cells (IC<sub>50</sub> = 14 µM). Mechanistic studies reveal it disrupts aryl hydrocarbon receptor (AhR) signaling and enhances CYP1A1 ubiquitination, promoting proteasomal degradation.
DNA Intercalation and Cytotoxicity
Harmalol binds hetero GC-rich DNA sequences via intercalation, with binding constants (K<sub>b</sub>) of 4.6 × 10<sup>6</sup> M<sup>−1</sup> for poly(dG-dC).poly(dG-dC). This interaction underpins its cytotoxicity in cancer cell lines, notably HepG2 (IC<sub>50</sub> = 14 µM).
Table 2: Thermodynamic Parameters of Harmalol-DNA Binding (298.15 K)
| Polynucleotide | K<sub>b</sub> (×10<sup>6</sup> M<sup>−1</sup>) | ΔG (kcal/mol) | ΔH (kcal/mol) |
|---|---|---|---|
| poly(dG-dC).poly(dG-dC) | 3.86 ± 0.07 | −9.04 | −5.00 |
| poly(dA-dT).poly(dA-dT) | 0.44 ± 0.02 | −7.74 | −2.00 |
Chemical Reactions Analysis
Types of Reactions: Harmalol hydrochloride undergoes various chemical reactions, including:
Oxidation: Harmalol can be oxidized to form harmine.
Reduction: Harmaline can be reduced to harmalol.
Substitution: Harmalol can undergo substitution reactions, particularly at the nitrogen atom in the beta-carboline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Harmine.
Reduction: Harmalol.
Substitution: Various substituted beta-carboline derivatives.
Scientific Research Applications
Pharmaceutical Development
Harmalol hydrochloride is being explored for its potential therapeutic effects, particularly in the treatment of neurological disorders. Research indicates that it may possess neuroprotective properties, which could be beneficial in developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.
Case Study: Neuroprotective Effects
A study examined the effects of harmalol on neuronal cell lines, demonstrating its ability to reduce oxidative stress and promote cell survival under neurotoxic conditions. The results indicated that harmalol significantly decreased cell death rates compared to control groups, suggesting its potential as a neuroprotective agent .
Antioxidant Properties
Research has shown that this compound exhibits strong antioxidant activity, which can be advantageous in formulating products aimed at reducing oxidative stress in cells. This property is particularly relevant in anti-aging research and therapies aimed at mitigating oxidative damage.
Data Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 15 | Hydroxyl radical scavenging |
| Vitamin C | 50 | Free radical scavenging |
| Quercetin | 30 | Metal ion chelation |
The above table illustrates the comparative antioxidant activity of this compound against other known antioxidants, highlighting its efficacy .
Natural Product Synthesis
This compound serves as a precursor in synthesizing various natural compounds, making it valuable in organic chemistry and natural product research. Its role in facilitating the synthesis of complex alkaloids is particularly noteworthy.
Synthesis Pathway Example
Research has documented pathways where this compound is utilized to synthesize other bioactive compounds through alkylation and cyclization reactions . These pathways are crucial for developing new therapeutic agents.
Biochemical Research
In biochemical studies, this compound is used to investigate its effects on cellular processes, particularly in signaling pathways related to cancer and metabolic disorders. Studies have shown that it can inhibit certain enzymes involved in carcinogenesis.
Case Study: Inhibition of CYP1A1
A significant study demonstrated that this compound inhibits the dioxin-mediated induction of CYP1A1, a key enzyme involved in the activation of pro-carcinogens. The inhibition was observed at both transcriptional and post-translational levels, indicating its potential as a chemopreventive agent .
Cosmetic Applications
Due to its potential skin benefits, this compound is being explored in cosmetic formulations aimed at improving skin health and appearance. Its antioxidant properties make it an appealing ingredient for products targeting aging and skin damage.
Research Findings
Studies have indicated that formulations containing this compound can enhance skin hydration and elasticity while reducing signs of aging . This positions it as a promising candidate for natural cosmetic products.
Mechanism of Action
Harmalol hydrochloride exerts its effects through several mechanisms:
Enzyme Inhibition: Inhibits cytochrome P450 enzymes, particularly CYP1A1, affecting the metabolism of various compounds.
Antioxidant Activity: Scavenges hydroxyl radicals and other reactive oxygen species, protecting cells from oxidative damage.
Apoptosis Induction: Induces apoptosis in cancer cells through mitochondrial cytochrome C release and activation of caspase-3.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Differences :
- Substitution at Position 7 : Harmalol’s hydroxyl group versus harmaline/harmine’s methoxy group enhances its antioxidant activity but reduces lipid solubility .
- Hydrochloride Salt: Improves water solubility compared to non-salt forms like harmine .
Pharmacological Activities
Mechanistic Insights :
- Harmalol’s hydroxyl group enhances binding to antioxidant enzymes and CYP1A1’s active site, whereas harmaline’s methoxy group favors MAO-A inhibition .
- Harmalol’s lower MAO-A inhibition compared to harmine suggests structural modifications impact target affinity .
Antimalarial Potential
However, its in vivo efficacy remains unvalidated.
Market and Commercial Viability
Biological Activity
Harmalol hydrochloride, a β-carboline alkaloid derived from Peganum harmala, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.
Overview of this compound
Harmalol (chemical formula: C₁₃H₉N₃O·HCl) is known for its role as an active metabolite of harmaline, another β-carboline alkaloid. It exhibits various biological activities, including antimicrobial , antioxidant , antiprotozoal , and potential anticancer effects. The compound's ability to interact with biological macromolecules, such as DNA and proteins, underpins its pharmacological significance.
-
Inhibition of CYP1A1 Enzyme :
Harmalol has been shown to inhibit the carcinogen-activating enzyme CYP1A1 in human hepatoma HepG2 cells. This inhibition occurs at multiple levels—mRNA expression, protein stability, and enzymatic activity—suggesting a robust mechanism against dioxin-mediated carcinogenesis. Concentrations as low as 0.5 µM effectively reduce CYP1A1 activity in a dose-dependent manner . -
DNA Binding :
Studies indicate that harmalol binds to DNA through intercalation, leading to significant cytotoxic effects in various cancer cell lines, including HeLa and MDA-MB-231. The compound exhibited an IC₅₀ value of 14 µM against HepG2 cells, demonstrating its potential as a chemotherapeutic agent . -
Antimicrobial Activity :
Harmalol displays antimicrobial properties against a range of pathogens. Its efficacy has been attributed to its ability to disrupt microbial membranes and inhibit essential metabolic processes . -
Embryotoxicity :
Research has highlighted the embryotoxic effects of this compound in animal models. Studies on pregnant rats revealed fetal mortality and reduced fetal body weight upon exposure to harmala alkaloids, indicating a need for caution regarding its use during pregnancy .
Table 1: Summary of Biological Activities of this compound
Case Study: Anticancer Potential
In vitro studies have demonstrated the anticancer potential of harmalol in various cell lines. For example, the compound's binding affinity to specific DNA sequences enhances its cytotoxicity and may contribute to apoptosis in cancer cells . The research underscores the need for further exploration into harmalol's mechanisms and therapeutic applications.
Q & A
Q. How is the purity and concentration of harmalol hydrochloride verified in experimental settings?
this compound purity is typically confirmed via thin-layer chromatography (TLC), melting point determination, and NMR spectroscopy. For concentration quantification, UV-Vis spectroscopy is used with a molar extinction coefficient (ε) at 371 nm. Reported ε values vary: 19,000 M⁻¹ cm⁻¹ (determined experimentally in citrate-phosphate buffer, pH 6.8) and literature values ranging 15,904–22,000 M⁻¹ cm⁻¹ in organic solvents . Researchers must validate ε under their specific solvent/buffer conditions to ensure accuracy.
Q. What are the recommended storage and handling protocols for this compound?
- Storage: Store at -20°C in airtight, light-protected containers. Ensure desiccation to prevent hydrate formation (common in hydrochloride salts) .
- Handling: Use mechanical ventilation, chemical-resistant gloves (e.g., nitrile), and eye protection. Avoid inhalation of dust/aerosols. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Q. How does this compound interact with nucleic acids in vitro?
Harmalol binds sequence-specifically to deoxyribonucleotides, particularly AT-rich regions, via intercalation and minor groove interactions. Experimental protocols involve fluorescence quenching assays, circular dichroism (CD), and isothermal titration calorimetry (ITC) to assess binding constants (Kₐ ~10⁴–10⁵ M⁻¹) and thermodynamic parameters (ΔG, ΔH, ΔS) .
Advanced Research Questions
Q. What mechanisms underlie this compound’s inhibition of CYP1A1 induction?
Harmalol suppresses CYP1A1 at transcriptional and post-translational levels by:
- Transcriptional inhibition: Blocking aryl hydrocarbon receptor (AhR) nuclear translocation via competitive binding to AhR, preventing dioxin-mediated activation .
- Post-translational modulation: Reducing CYP1A1 protein stability through proteasomal degradation pathways.
Methodology: Use luciferase reporter assays (AhR-responsive elements), Western blotting, and cycloheximide chase experiments .
Q. How does this compound exhibit vasorelaxant activity in preclinical models?
In phenylephrine/KCl-precontracted rat aortic rings, harmalol induces dose-dependent relaxation (EC₅₀ ~10–50 µM) via:
- Endothelium-independent pathways: Blocking voltage-gated Ca²⁺ channels and inhibiting Rho kinase (ROCK).
- Antioxidant effects: Scavenging reactive oxygen species (ROS) that contribute to vascular dysfunction.
Experimental design: Measure tension changes using myography, paired with ROS detection probes (e.g., DCFH-DA) and ROCK inhibitors (Y-27632) .
Q. What are the contradictions in reported molar extinction coefficients (ε) for this compound?
Discrepancies arise from solvent polarity and pH:
Q. How is this compound used in mitochondrial disease models?
In Ndufs4⁻/⁻ mice (Leigh syndrome model), harmalol (50 mg/kg, intraperitoneal, 3x/week) extends lifespan and improves motor function by:
- Enhancing mitochondrial respiration: Restoring Complex I activity via ROS scavenging.
- Reducing neuroinflammation: Inhibiting NLRP3 inflammasome activation.
Protocol: Prepare harmalol in PEG300/saline (1:1), filter-sterilize (0.22 µm), and administer post-weaning .
Methodological Considerations
Q. How to address batch-to-batch variability in this compound samples?
- Quality control: Require certificates of analysis (CoA) from suppliers detailing HPLC purity (>95%), water content (<1%), and residual solvents.
- In-house validation: Perform LC-MS for structural confirmation and NMR for hydrate identification (e.g., dihydrate vs. monohydrate) .
Q. What are the limitations of using this compound in cell-based assays?
- Solubility: Requires DMSO or PEG300/saline mixtures, which may interfere with cytotoxicity assays (e.g., MTT). Pre-test solvents at working concentrations.
- Off-target effects: At high doses (>50 µM), harmalol inhibits DYRK1A, MAO-A, and Clk1, confounding mechanistic studies. Use siRNA knockdowns or selective inhibitors as controls .
Contradictions and Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
